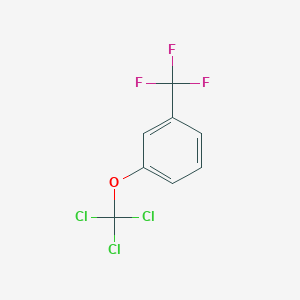

1-(Trichloromethoxy)-3-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3O/c9-8(10,11)15-6-3-1-2-5(4-6)7(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKMMGLMTPETMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230027 | |

| Record name | Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404194-92-8 | |

| Record name | Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic data (NMR, IR, MS) of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of development. 1-(trichloromethoxy)-3-(trifluoromethyl)benzene, with the molecular formula C₈H₄Cl₃F₃ and a molecular weight of 263.47 g/mol , is a halogenated aromatic intermediate of significant interest.[1] Its utility in the synthesis of complex organic frameworks necessitates a robust and unambiguous analytical profile.[1] This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that define this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides the highest degree of confidence in structural confirmation and purity assessment.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 1-(trichloromethoxy)-3-(trifluoromethyl)benzene, Electron Ionization (EI) is the preferred method due to the compound's expected volatility and the detailed fragmentation information it provides, which is crucial for structural confirmation.

Expertise in Action: The Rationale for Electron Ionization (EI)

EI is selected for its ability to induce reproducible and extensive fragmentation. This "hard" ionization technique creates a library-searchable fingerprint and allows for the logical reconstruction of the molecule from its constituent pieces. The high energy of the electron beam ensures that we not only observe the molecular ion but also key fragments that reveal the connectivity of the trichloromethoxy and trifluoromethyl moieties to the benzene ring.

Experimental Protocol: EI-MS

-

Sample Preparation : A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or methanol).

-

Injection : A small volume (typically 1 µL) is injected into the Gas Chromatograph (GC) coupled to the Mass Spectrometer. The GC provides separation and introduces the pure compound into the ion source.

-

Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Acceleration & Deflection : The resulting positively charged ions are accelerated and deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z).

-

Detection : Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Interpretation and Predicted Fragmentation

The mass spectrum of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene is predicted to exhibit a complex molecular ion cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pathway is dominated by the cleavage of the weakest bonds and the formation of stable fragments.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for EI-MS analysis of the title compound.

Table 1: Predicted Mass Spectrometry Data

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Comments |

| 262 | [C₈H₄Cl₃F₃]⁺• | Molecular ion (M⁺•). The isotopic pattern (M, M+2, M+4, M+6) due to three chlorine atoms will be a definitive indicator. |

| 227 | [C₈H₄Cl₂F₃O]⁺ | Loss of a chlorine radical (•Cl). This is a common initial fragmentation step for chlorinated compounds. |

| 145 | [C₇H₄F₃]⁺ | Represents the trifluoromethylphenyl cation, formed by the cleavage of the C-O bond. This is a highly stable and therefore likely abundant fragment.[2] |

| 117 | [CCl₃]⁺ | Trichloromethyl cation, resulting from the cleavage of the O-CCl₃ bond. The isotopic pattern for three chlorines will be present. |

| 99 | [COCl₂]⁺• | Phosgene radical cation, potentially formed via rearrangement and cleavage.[3] |

| 75 | [C₆H₃]⁺ | Benzyne fragment, common in the mass spectra of substituted benzenes. |

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides critical information about the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes.

Expertise in Action: The Diagnostic Power of the Fingerprint Region

While the functional group region (4000-1500 cm⁻¹) is useful for identifying broad classes of bonds (C-F, C=C), the true confirmatory power for this molecule lies in the fingerprint region (<1500 cm⁻¹). The complex interplay of stretching and bending vibrations from the C-O, C-Cl, and C-F bonds creates a unique, highly detailed pattern that is unequivocally characteristic of the target structure. Any deviation in this region would strongly indicate an impurity or an incorrect isomer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background : A background spectrum of the clean ATR crystal (typically diamond or germanium) is collected to subtract atmospheric and instrumental interferences.

-

Sample Application : A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition : The IR beam is passed through the crystal, where it internally reflects and penetrates a small distance into the sample. The detector measures the absorbed radiation.

-

Data Processing : The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Infrared Spectroscopy

Caption: Workflow for ATR-IR analysis.

Data Interpretation and Predicted Absorptions

The IR spectrum will be dominated by strong absorptions corresponding to the C-F and C-Cl bonds. The substitution pattern on the aromatic ring can also be inferred from the out-of-plane bending vibrations.

Table 2: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Comments |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of the sp² C-H bonds on the benzene ring. |

| 1600, 1475 | Aromatic C=C Stretch | Medium | Two to three bands are typical for substituted benzene rings. |

| 1350-1100 | C-F Stretch | Very Strong | The trifluoromethyl group will produce intense, broad absorption bands in this region, often being the most prominent feature.[4][5] |

| 1250-1050 | C-O Stretch (Aryl Ether) | Strong | This band will likely overlap with the strong C-F absorptions. |

| 800-600 | C-Cl Stretch | Strong | The trichloromethoxy group will result in strong, distinct absorptions in the lower frequency range.[6] |

| 900-690 | Aromatic C-H Out-of-Plane Bend | Strong | The specific pattern of these bands can help confirm the 1,3- (meta) substitution pattern on the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete and unambiguous structural assignment.

Expertise in Action: The Synergy of ¹³C and ¹⁹F NMR

While ¹H NMR confirms the aromatic substitution pattern, the true power for this specific molecule comes from correlating the ¹³C and ¹⁹F NMR spectra. The ¹³C spectrum will show a characteristic quartet for the -CF₃ carbon due to one-bond coupling to the three fluorine atoms (¹JCF). The chemical shift of this carbon provides insight into the electronic environment. Similarly, the carbon of the -OCCl₃ group will have a distinct downfield shift. The ¹⁹F NMR will show a sharp singlet, and its chemical shift is highly sensitive to the electronic nature of the aromatic ring, providing a final layer of structural validation.

Experimental Protocol: NMR

-

Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup : Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Data Acquisition : A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing : The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

Workflow for Nuclear Magnetic Resonance

Caption: General workflow for NMR spectroscopic analysis.

Predicted NMR Data

The electron-withdrawing nature of both the -OCCl₃ and -CF₃ groups will significantly influence the chemical shifts of the aromatic protons and carbons, pushing them downfield.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Comments |

| ~7.8 - 8.0 | Singlet (s) | 1H | H-2 | This proton is situated between two strongly electron-withdrawing groups and is expected to be the most downfield, appearing as a singlet or a finely split triplet. |

| ~7.6 - 7.8 | Doublet (d) | 1H | H-4 or H-6 | These protons are ortho to one of the substituents and will be shifted downfield. |

| ~7.5 - 7.7 | Doublet (d) | 1H | H-6 or H-4 | Similar to the other ortho proton. |

| ~7.4 - 7.6 | Triplet (t) | 1H | H-5 | This proton is meta to both substituents and will likely be the most upfield of the aromatic signals, appearing as a triplet due to coupling with H-4 and H-6. |

Table 4: Predicted ¹³C and ¹⁹F NMR Data (100 MHz, CDCl₃)

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Comments |

| ¹³C | ~150-155 | Singlet | C-1 (C-O) | The carbon attached to the oxygen will be significantly deshielded. |

| ¹³C | ~130-135 | Quartet (q) | C-3 (C-CF₃) | The quartet splitting is due to coupling with the three fluorine atoms.[7] |

| ¹³C | ~120-135 | Singlets | C-2,4,5,6 | Aromatic carbons. |

| ¹³C | ~123 | Quartet (q) | -CF₃ | A large one-bond C-F coupling constant (~273 Hz) is expected.[7] |

| ¹³C | ~95-105 | Singlet | -OCCl₃ | The carbon attached to three chlorine atoms and one oxygen will be highly deshielded. |

| ¹⁹F | ~ -63 | Singlet (s) | -CF₃ | The chemical shift is characteristic for a CF₃ group on an aromatic ring. The absence of proton coupling will result in a sharp singlet.[7][8] |

Conclusion

The comprehensive spectroscopic analysis of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene provides a definitive and verifiable structural fingerprint. Mass spectrometry confirms the molecular weight and key substituent fragments. Infrared spectroscopy validates the presence of essential functional groups (C-F, C-Cl, C-O, aromatic C=C). Finally, multinuclear NMR spectroscopy offers an unambiguous map of the atomic connectivity, confirming the 1,3-substitution pattern and the integrity of the trichloromethoxy and trifluoromethyl groups. The collective agreement of these datasets provides the high level of scientific integrity required for advancing compounds in research and development pipelines.

References

-

PrepChem. Synthesis of 1-Chloromethoxy-3-trifluoromethylbenzene. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3). Available from: [Link]

-

Supporting Information for a scientific publication. (Note: Specific publication details are not available from the provided search snippet, but the data is cited). Available from: [Link]

-

NIST/TRC Web Thermo Tables. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-. Available from: [Link]

-

NIST/TRC Web Thermo Tables. Benzene, 1-chloro-3-(trifluoromethyl)- Mass Spectrum. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). Available from: [Link]

-

NIST/TRC Web Thermo Tables. Benzene, 1-chloro-3-(trifluoromethyl)- IR Spectrum. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for a scientific publication. (Note: Specific publication details are not available from the provided search snippet, but the data is cited). Available from: [Link]

-

NIST/TRC Web Thermo Tables. Benzene, 1-chloro-3-(trifluoromethyl)-. Available from: [Link]

-

MySkinRecipes. 1-(Trichloromethyl)-3-(trifluoromethyl)benzene. Available from: [Link]

-

PubChem. (Trifluoromethoxy)benzene. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

-

PubChem. 1,3,5-Trifluorobenzene. Available from: [Link]

-

NIST/TRC Web Thermo Tables. 1,3,5-Tris(trifluoromethyl)benzene. Available from: [Link]

-

NIST/TRC Web Thermo Tables. Benzene, 1,3,5-trichloro-. Available from: [Link]

-

Wikipedia. Phosgene. Available from: [Link]

Sources

- 1. 1-(Trichloromethyl)-3-(trifluoromethyl)benzene [myskinrecipes.com]

- 2. prepchem.com [prepchem.com]

- 3. Phosgene - Wikipedia [en.wikipedia.org]

- 4. Benzene, 1-chloro-3-(trifluoromethyl)- [webbook.nist.gov]

- 5. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) IR Spectrum [chemicalbook.com]

- 6. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Molecular Structure & Conformation of 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene: A Technical Guide

Topic: Molecular Structure and Conformation of 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1404194-92-8) represents a critical, high-value intermediate in the synthesis of fluorinated aryl ethers, specifically serving as the direct precursor to the pharmacologically privileged 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene scaffold. This guide provides a comprehensive structural analysis, focusing on the steric and electronic interplay between the bulky trichloromethoxy (

Molecular Architecture & Geometry

Core Structural Components

The molecule consists of a benzene core substituted at the 1 and 3 positions (meta-substitution). The structural integrity is defined by two distinct hyper-functionalized groups:

-

Position 1: Trichloromethoxy Group (

): A sterically demanding ether linkage. Unlike the methoxy group ( -

Position 3: Trifluoromethyl Group (

): A highly electronegative, chemically inert rotor that imparts significant lipophilicity (

Electronic Environment

The benzene ring is severely deactivated due to the synergistic electron-withdrawing effects of both substituents:

-

Inductive Effect (-I): Both

and -

Resonance Effect (+R vs -R): The oxygen atom of the

group theoretically possesses a lone pair for +R donation.[1] However, the strong electron-withdrawing nature of the three chlorine atoms on the methoxy carbon (

Table 1: Estimated Bond Parameters (DFT/B3LYP Level)

| Parameter | Bond / Angle | Value (Approx.) | Significance |

|---|

| Bond Length |

Conformational Dynamics

The "Orthogonal" Preference

The conformation of aryl trichloromethyl ethers is governed by the Anomeric Effect and Steric Repulsion .

-

Steric Dominance: The

group is significantly larger than a -

Electronic Minimization: A planar conformation would place the lone pairs of the oxygen in p-orbitals parallel to the

-system. However, the massive dipole of the

Rotational Barriers

The

Figure 1: Conformational evolution from the planar anisole precursor to the twisted trichloromethoxy derivative driven by steric repulsion.

Synthesis & Production Protocols

The synthesis of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene is a classic example of Side-Chain Radical Chlorination . It is rarely formed by direct etherification due to the instability of the trichloromethoxy cation.

Synthetic Pathway[2][3]

-

Starting Material: 1-Methoxy-3-(trifluoromethyl)benzene (3-(Trifluoromethyl)anisole).

-

Reagent: Chlorine gas (

) or Sulfuryl Chloride ( -

Catalyst: Radical initiator (AIBN, Benzoyl Peroxide) or UV Light (

). -

Mechanism: Free-radical substitution of the methoxy hydrogens.

Step-by-Step Protocol (Laboratory Scale)

-

Step 1: Charge a photo-reactor with 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) and

(solvent). -

Step 2: Purge the system with

to remove oxygen (radical quencher). -

Step 3: Heat to reflux (77°C) under UV irradiation (Hg lamp).

-

Step 4: Slowly bubble

gas (3.1 eq) through the solution over 4-6 hours. Monitor by GC for the disappearance of the mono- and di-chlorinated intermediates. -

Step 5: Degas the solution with

to remove residual -

Step 6: Evaporate solvent. The product, 1-(trichloromethoxy)-3-(trifluoromethyl)benzene, is a moisture-sensitive oil and is typically used directly in the next step (fluorination) without distillation to prevent decomposition.

Figure 2: Radical chlorination workflow for the synthesis of the target molecule.

Physicochemical Profiling

The physical properties of this molecule are dominated by the heavy halogen atoms. It is significantly more lipophilic and has a higher boiling point than its trifluoromethoxy analogue.

Table 2: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context |

|---|

| Molecular Formula |

Applications in Drug & Agrochemical Discovery[4]

While 1-(trichloromethoxy)-3-(trifluoromethyl)benzene is rarely the final active pharmaceutical ingredient (API) due to the hydrolytic instability of the

The Swarts Reaction (Halogen Exchange)

The primary utility is the conversion of the

-

Reaction:

-

Relevance: The resulting 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is a "super-lipophilic" scaffold used in modern agrochemicals (e.g., insecticides) to enhance cuticular penetration in insects.

Bioisosteric Considerations

In the context of drug design, the meta-substituted benzene ring allows the molecule to probe hydrophobic pockets in enzymes.

-

Lipophilicity: The

precursor is too reactive for in vivo use, but its derivatives (

References

-

NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (Analogue Reference). National Institute of Standards and Technology. [Link]

-

PubChem Compound Summary. 1-(Chloromethyl)-3-(trifluoromethoxy)benzene (Structural Analogue). National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008).[3][4][5] Focuses on the conversion of trichloromethyl ethers to trifluoromethyl ethers. [Link][5]

-

Organic Process Research & Development. Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? (2017).[6] Discusses the stability and reactivity of the trichloromethoxy moiety. [Link]

-

Hairui Chemical. Product Catalog: 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1404194-92-8).[7][Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene_1404194-92-8_Hairui Chemical [hairuichem.com]

Methodological & Application

Application Notes and Protocols for the Photochlorination of Anisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chlorinated Anisole Scaffolds

Anisole and its derivatives are foundational building blocks in the synthesis of a wide array of valuable organic compounds.[1] Their applications span numerous industries, from the creation of fragrances and flavors to their critical role as intermediates in the production of pharmaceuticals and agrochemicals.[2][3] The introduction of chlorine atoms onto the anisole scaffold can dramatically alter its physicochemical properties and biological activity, making chlorinated anisole derivatives highly sought-after intermediates in drug discovery and development.[4] These compounds serve as precursors for active pharmaceutical ingredients (APIs) in therapeutic areas such as analgesics, anti-inflammatories, and cardiovascular agents.[2]

Photochlorination offers a powerful and direct method for the synthesis of these valuable chlorinated compounds. By harnessing the energy of light, this process allows for the selective introduction of chlorine atoms onto either the aromatic ring or the methoxy side-chain of anisole derivatives, often under mild reaction conditions.[5][6] This application note provides a comprehensive guide to the experimental procedures for the photochlorination of anisole derivatives, delving into the underlying mechanistic principles, detailed experimental protocols, and critical safety considerations.

Mechanistic Insights: A Free-Radical Chain Process

The photochlorination of anisole derivatives typically proceeds via a free-radical chain mechanism, particularly when targeting the alkyl side-chain.[7][8] The reaction is initiated by the absorption of ultraviolet (UV) light, which provides the energy necessary to homolytically cleave the relatively weak chlorine-chlorine bond, generating two highly reactive chlorine radicals.[9][10]

Figure 1: Free-Radical Chain Mechanism of Photochlorination.

The propagation phase consists of two key steps. First, a chlorine radical abstracts a hydrogen atom from the anisole derivative to form hydrogen chloride (HCl) and an anisole radical. This radical then reacts with another molecule of chlorine to yield the chlorinated product and regenerate a chlorine radical, which can continue the chain reaction.[11] The reaction is terminated when two radicals combine.[11]

The regioselectivity of the chlorination—whether it occurs on the aromatic ring or the side-chain—is influenced by the reaction conditions.[12] Aromatic ring chlorination is favored under conditions that promote electrophilic aromatic substitution, while side-chain chlorination is characteristic of free-radical conditions.[13] For side-chain chlorination, the stability of the resulting radical intermediate plays a crucial role, with tertiary hydrogens being more reactive than secondary, which are in turn more reactive than primary hydrogens.[8]

Experimental Protocol: Photochlorination of Anisole

This protocol provides a general procedure for the photochlorination of anisole. It can be adapted for various anisole derivatives with appropriate modifications to the reaction time, temperature, and purification method.

Materials and Equipment

-

Reactors: A photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), a cooling system, a gas inlet, and a magnetic stirrer.

-

Glassware: Round-bottom flasks, condensers, gas washing bottles, dropping funnels, and standard laboratory glassware.

-

Reagents: Anisole (or derivative), chlorine gas or sulfuryl chloride, an appropriate solvent (e.g., carbon tetrachloride, benzotrifluoride), and a neutralizing agent (e.g., sodium bicarbonate solution).

-

Analytical Instruments: Gas chromatograph-mass spectrometer (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for product analysis.

Experimental Workflow

Figure 2: General Experimental Workflow for Photochlorination.

Step-by-Step Procedure

-

Apparatus Setup: Assemble the photochemical reactor, ensuring all connections are secure and the cooling system is operational. The UV lamp should be housed in a protective casing to prevent exposure to harmful radiation.

-

Reagent Preparation: In a round-bottom flask, dissolve the anisole derivative in a suitable solvent. For side-chain chlorination, an inert solvent like benzotrifluoride is recommended to minimize ring chlorination.[5]

-

Initiation of Reaction: Place the flask in the photochemical reactor and begin stirring. Start the cooling system to maintain the desired reaction temperature. Purge the system with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit the radical reaction.

-

Introduction of Chlorinating Agent: Introduce the chlorinating agent (chlorine gas or sulfuryl chloride) into the reaction mixture at a controlled rate. If using chlorine gas, it should be passed through a drying agent before entering the reactor.

-

Photolysis: Turn on the UV lamp to initiate the photochlorination. The reaction is often exothermic, so careful temperature control is crucial.[14]

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC-MS.[15] This will help determine the optimal reaction time and prevent the formation of polychlorinated byproducts.[11]

-

Reaction Quenching and Work-up: Once the desired conversion is achieved, turn off the UV lamp and stop the flow of the chlorinating agent. Purge the system with an inert gas to remove any remaining chlorine. Cool the reaction mixture to room temperature and carefully quench any unreacted chlorinating agent by slowly adding a neutralizing solution, such as aqueous sodium bicarbonate.

-

Product Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by an appropriate method, such as distillation or column chromatography.[16]

-

Characterization: Characterize the purified product using analytical techniques such as NMR and GC-MS to confirm its structure and purity.[17][18]

Data Presentation: Representative Photochlorination of Anisole Derivatives

The following table summarizes reaction conditions and outcomes for the photochlorination of selected anisole derivatives, compiled from various literature sources.

| Substrate | Chlorinating Agent | Solvent | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Anisole | Cl₂ | Benzotrifluoride | Reflux (108°C), UV light, 5 hours | Trichloromethoxybenzene | 83.9 | [5] |

| Anisole | N-Chlorosuccinimide (NCS) / (NH₄)₂S₂O₈ | Not specified | Visible light, photocatalyst | 4-Chloroanisole | 92 | [4] |

| p-Chloroanisole | PCl₅ / Cl₂ | None | 190-195°C | p-Chlorophenoxymethyl chloride | - | [13] |

| Anisole | SO₂Cl₂ | Chlorobenzene | Kinetic study | Nuclear chlorinated products | - | [3] |

| 4-Methoxybenzoyl chloride | Cl₂ | None | 150-225°C | 4-Trichloromethoxybenzoyl chloride | 88.6 | [19] |

Troubleshooting Common Issues

-

Low Conversion:

-

Cause: Insufficient light intensity, presence of oxygen, or low reaction temperature.

-

Solution: Ensure the UV lamp is functioning correctly and is of the appropriate wavelength. Thoroughly purge the system with an inert gas before and during the reaction. Optimize the reaction temperature.

-

-

Formation of Polychlorinated Products:

-

Cause: Prolonged reaction time or high concentration of the chlorinating agent.

-

Solution: Carefully monitor the reaction progress using GC-MS and stop the reaction once the desired product is maximized. Control the addition rate of the chlorinating agent.

-

-

Ring Chlorination instead of Side-Chain Chlorination:

-

Cause: Reaction conditions favoring electrophilic aromatic substitution.

-

Solution: Use a non-polar, inert solvent. Avoid the presence of Lewis acids. Ensure the reaction is initiated by UV light to promote the free-radical pathway.

-

Safety Precautions

-

Handling of Chlorine: Chlorine gas is highly toxic and corrosive.[14] All manipulations involving chlorine must be conducted in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[20] A system for neutralizing excess chlorine gas should be in place.

-

UV Radiation: UV light is harmful to the eyes and skin. The photochemical reactor must be properly shielded to prevent exposure.

-

Exothermic Reactions: Photochlorination reactions can be exothermic. A reliable cooling system is essential to control the reaction temperature and prevent runaway reactions.

-

Solvent Hazards: The solvents used in photochlorination may be flammable and/or toxic. Handle them with care in a fume hood and away from ignition sources.

References

-

Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022). MDPI. [Link]

- Side chain chlorination of aromatic and heterocyclic ethers. (1998).

-

GC-MS Method for Anisole Detection. (n.d.). Scribd. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

Free-radical halogenation. (n.d.). Wikipedia. [Link]

-

Anisole Derivatives Market. (2023). Coherent Market Insights. [Link]

- Method of making trichloromethoxybenzene. (1998).

-

EP0860416A1 | PDF | Chlorine | Glossary Of Patent Law Terms. (n.d.). Scribd. [Link]

-

1H NMR Spectrum (1D, 900 MHz, chcl3, predicted) (NP0007559). (n.d.). NP-MRD. [Link]

-

Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. (n.d.). University of Nebraska - Lincoln. [Link]

-

Synthesis of 4-methoxymethylbenzoic acid. (n.d.). The Royal Society of Chemistry. [Link]

-

Photochlorination. (n.d.). Wikipedia. [Link]

-

Sulphuryl chloride as an electrophile for aromatic substitution. (n.d.). RSC Publishing. [Link]

-

p-CHLOROPHENOXYMETHYL CHLORIDE. (n.d.). Organic Syntheses Procedure. [Link]

-

Selectivity In Free Radical Reactions. (2013). Master Organic Chemistry. [Link]

-

Microflow photo-radical chlorination of cycloalkanes. (2010). Tetrahedron Letters. [Link]

-

Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. (2011). Taylor & Francis. [Link]

-

Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. (2007). Chromatographia. [Link]

- Chlorination with sulfuryl chloride. (1975).

- Photochlorination of aromatic compounds in the side chain. (1987).

- Photochlorination process for methyl aromatic compounds. (1977).

-

Chlorination Safety Protocols & PPE for Water Disinfection. (n.d.). Pipe Testing Services. [Link]

-

Regioselectivity in radical chlorination of a carboxylic acid. (2016). Chemistry Stack Exchange. [Link]

-

Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. (2021). Polymers. [Link]

-

Purification of Anisole. (n.d.). LookChem. [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]

-

Free-radical halogenation. (n.d.). Wikipedia. [Link]

-

Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline. (2001). The Journal of Organic Chemistry. [Link]

- Chlorination of 4-methoxybenzoyl chloride. (1982).

-

The Free-Radical Chain Reaction. (2019). Chemistry LibreTexts. [Link]

-

Free Radical Substitution - A level Chemistry Revision Notes. (2025). Save My Exams. [Link]

-

Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. (2013). Organic Chemistry Portal. [Link]

-

Free Radical Reactions – Chlorination of Methane. (2013). Master Organic Chemistry. [Link]

Sources

- 1. US5840998A - Side chain chlorination of aromatic and heterocyclic ethers - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 6. Photochlorination - Wikipedia [en.wikipedia.org]

- 7. chegg.com [chegg.com]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. savemyexams.com [savemyexams.com]

- 12. Research Portal [scholarworks.brandeis.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US4046656A - Photochlorination process for methyl aromatic compounds - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. 4-Chloroanisole(623-12-1) 1H NMR spectrum [chemicalbook.com]

- 19. US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 20. gcms.cz [gcms.cz]

analytical methods for monitoring reactions involving 1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Application Note: Analytical Strategies for Monitoring 1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Executive Summary & Chemical Context

Target Molecule: 1-(trichloromethoxy)-3-(trifluoromethyl)benzene Molecular Formula: C₈H₄Cl₃F₃O Key Functionality:

-

-OCCl₃ (Trichloromethoxy): A highly reactive, pseudo-acid chloride equivalent. It is hydrolytically unstable and thermally sensitive, serving as a precursor to trifluoromethoxy (-OCF₃) groups or carbamates.

-

-CF₃ (Trifluoromethyl): A chemically robust, NMR-active "spy" group located at the meta position.

Analytical Challenge: The primary challenge is the thermal and hydrolytic instability of the -OCCl₃ group. Standard GC methods may induce degradation to chloroformates (via loss of CCl₄ or rearrangement), while aqueous HPLC phases can cause rapid hydrolysis to carbonates or phenols.

Strategic Solution: This guide prioritizes 19F qNMR for in-situ quantification (leveraging the stable -CF3 tag) and Low-Thermal-Stress GC-MS for impurity profiling.

Analytical Decision Matrix

The following workflow dictates the appropriate method based on the reaction stage and data requirement.

Caption: Decision matrix for selecting analytical techniques based on sample state and data needs.

Method A: 19F Quantitative NMR (qNMR)[1][2][3]

Principle: The meta-trifluoromethyl group (-CF₃) acts as an internal reporter. Its chemical shift is sensitive to the electronic environment of the ring, which changes as the -OCCl₃ group reacts (e.g., conversion to -OCF₃ or -OH). This method avoids thermal stress and solvent interaction issues.

Protocol:

-

Internal Standard Selection:

-

Primary Standard: 3,5-Bis(trifluoromethyl)benzoic acid (NMIJ CRM 4601-a).

-

Why: Traceable to SI units, high purity, and distinct shift (-61.3 ppm) that does not overlap with the target (typically -63 to -65 ppm).

-

Alternative:

-Trifluorotoluene (if solubility in non-polar solvents is required).

-

-

Sample Preparation:

-

Solvent: Use Anhydrous CDCl₃ or C₆D₆ .

-

Critical: Avoid DMSO-d₆ or MeOH-d₄ if the -OCCl₃ group is still intact, as these can induce solvolysis or reaction.

-

Concentration: 10–15 mg of sample + 5–10 mg of Internal Standard (weighed to ±0.01 mg).

-

-

Acquisition Parameters (Bruker/Varian 400 MHz+):

-

Pulse Sequence: Inverse gated decoupling (to suppress NOE if 1H decoupling is used, though often not needed for 19F).

-

Relaxation Delay (D1):

(typically 30–60 seconds for fluorinated aromatics). -

Spectral Width: 200 ppm (centered at -100 ppm).

-

Scans: 16–64 (depending on concentration).

-

-

Data Analysis:

-

Integrate the -CF₃ signal of the target relative to the Internal Standard.

-

Calculate purity/conversion using the molar ratio equation:

(Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight).

-

Method B: Low-Thermal-Stress GC-MS

Principle: The -OCCl₃ group can undergo thermal elimination of CCl₄ or conversion to phosgene derivatives at high injector temperatures. This protocol minimizes thermal degradation.

Instrument Configuration:

-

Inlet: Cool-on-Column (COC) or Programmable Temperature Vaporizer (PTV).

-

Detector: Mass Spectrometer (EI source).[1]

Step-by-Step Protocol:

| Parameter | Setting / Description |

| Column | DB-5ms or ZB-SemiVolatiles (30m x 0.25mm x 0.25µm). |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow). |

| Inlet Mode | PTV Solvent Vent (Inject at 40°C, ramp to 250°C at 10°C/s). |

| Oven Program | 40°C (hold 2 min) |

| MS Source | 230°C (Keep source cooler than standard 250°C+ to prevent fragmentation). |

| Scan Range | 35–500 amu. |

Data Interpretation:

-

Target Peak: Look for molecular ion

. -

Isotope Pattern: The presence of 3 chlorines will create a distinct isotope cluster (M, M+2, M+4, M+6) with relative intensities approx 100:96:30:3.

-

Artifacts: If you observe a peak corresponding to

or

Safety & Handling (The "Phosgene" Risk)

Hazard Mechanism:

Hydrolysis of the trichloromethoxy group releases HCl and can generate phosgene (

Mandatory Safety Protocol:

-

Ventilation: All transfers must occur in a functioning fume hood.

-

Quench: Treat waste streams with aqueous ammonia or NaOH to neutralize potential phosgene/acid chlorides immediately.

-

Sensors: Phosgene badges should be worn when handling >1g of neat material.

Reaction Monitoring Workflow (Graphviz)

This diagram illustrates the logic for monitoring the transformation of the -OCCl₃ group (e.g., to -OCF₃).

Caption: Kinetic monitoring loop using 19F NMR to track the conversion of the functional group.

References

-

Yagupolskii, L. M. (1955).[2] "Synthesis of aryl trifluoromethyl ethers." Journal of General Chemistry USSR, 25, 2225. (Foundational work on aryl trichloromethyl ether reactivity).

-

BIPM & NMIJ. (2024).[3] "Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR." Bureau International des Poids et Mesures.

-

Thermo Fisher Scientific. "Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis." (Reference for soft ionization and cool-on-column techniques for labile chlorinated species).

-

Beilstein J. Org. Chem. (2008).[4][5] "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13.

Sources

Application Notes and Protocols: 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene as a Versatile Precursor in the Synthesis of Advanced Fluorinated Liquid Crystals

For: Researchers, scientists, and drug development professionals.

Abstract

The precise introduction of fluorine-containing functional groups into organic scaffolds is a cornerstone of modern materials science, particularly in the development of high-performance liquid crystals (LCs). The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are highly sought after due to their profound impact on key mesomorphic and dielectric properties. This document provides a comprehensive guide to the synthesis, properties, and potential applications of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene, a key intermediate that serves as a gateway to molecules bearing the valuable trifluoromethoxy moiety. While direct applications of the title compound in liquid crystal synthesis are not extensively documented in mainstream literature, its strategic importance lies in its efficient conversion to 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene. This application note will detail the synthesis of the title compound and provide a robust protocol for its fluorination to the corresponding trifluoromethoxy derivative, a promising building block for novel fluorinated liquid crystal architectures.

Introduction: The Significance of Fluorination in Liquid Crystal Design

Fluorinated liquid crystals are integral to modern display technologies, including active-matrix liquid crystal displays (AMLCDs). The strategic incorporation of fluorine atoms or fluorine-containing moieties like the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups can significantly enhance the performance characteristics of LC materials.

Key Advantages of Fluorination:

-

Dielectric Anisotropy (Δε): The high electronegativity of fluorine can be leveraged to create a large dipole moment, leading to a high dielectric anisotropy. This is crucial for achieving low threshold voltages in LC displays.

-

Mesophase Stability: Fluorination can influence the intermolecular interactions, often broadening the temperature range of the desired liquid crystalline phase (e.g., nematic phase).

-

Viscosity: The introduction of fluorine can lower the rotational viscosity of the liquid crystal, which translates to faster switching times and improved display performance.

-

Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, imparting enhanced stability to the final liquid crystal molecules.

The trifluoromethoxy group is particularly noteworthy as it combines the strong electron-withdrawing nature of the trifluoromethyl group with the conformational flexibility of a methoxy linker.[1] This unique combination makes it a highly desirable substituent in the design of advanced liquid crystal materials.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene is paramount for its safe handling and effective use in synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₃F₃O | N/A |

| Molecular Weight | 295.48 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid | [2] |

| Reactivity | The trichloromethoxy group is a strong electron-withdrawing group, making the molecule susceptible to nucleophilic attack. It is also a key precursor for fluorination reactions.[2] |

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water, which may cause hydrolysis.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis of 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene

The most direct and industrially relevant method for the synthesis of aryl trichloromethyl ethers is the photochlorination of the corresponding anisoles.[2][3] This process involves the radical chlorination of the methyl group of the ether.

Reaction Scheme

Caption: Synthesis of the target compound via photochlorination.

Detailed Protocol

Materials:

-

3-(Trifluoromethyl)anisole

-

Benzotrifluoride (BTF), anhydrous

-

Chlorine gas

-

Nitrogen gas

-

Radical inhibitor (optional, for quenching)

Equipment:

-

Jacketed glass reactor with a bottom outlet valve

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)

-

UV lamp (e.g., medium-pressure mercury lamp) with a quartz immersion well

-

Thermocouple

-

Heating/cooling circulator

Procedure:

-

System Setup: Assemble the reactor system and ensure all joints are properly sealed. Purge the entire system with dry nitrogen for at least 30 minutes to remove air and moisture.

-

Charging the Reactor: Charge the reactor with 3-(Trifluoromethyl)anisole and benzotrifluoride. A typical solvent-to-reactant ratio is 3:1 to 5:1 by volume to ensure efficient mixing and heat dissipation.

-

Heating to Reflux: Begin stirring and heat the mixture to reflux using the circulator. For benzotrifluoride, the reflux temperature is approximately 102 °C.

-

Initiation of Photochlorination: Once the mixture is at a stable reflux, turn on the UV lamp.

-

Chlorine Gas Introduction: Begin bubbling chlorine gas through the gas inlet tube into the refluxing solution at a controlled rate. The reaction is exothermic, so the chlorine addition rate should be adjusted to maintain a steady reflux and temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC). The reaction is complete when the starting material and intermediate chlorinated species (mono- and dichlorinated) are consumed to the desired level.

-

Reaction Quench: Once the reaction is complete, turn off the UV lamp and stop the chlorine gas flow. Purge the reactor with nitrogen to remove any residual chlorine and HCl gas.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully wash the organic phase with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

The solvent (benzotrifluoride) can be removed by distillation. The crude product can then be purified by vacuum distillation to yield pure 1-(trichloromethoxy)-3-(trifluoromethyl)benzene.

-

Application in the Synthesis of a Fluorinated Liquid Crystal Precursor

The primary synthetic utility of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene is its role as a precursor to 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene. This transformation is a key step in introducing the highly desirable -OCF₃ group.

Conversion to 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene

The fluorination of the trichloromethoxy group is typically achieved using a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[1][4]

Caption: Fluorination of the trichloromethoxy group.

Detailed Protocol for Fluorination

WARNING: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed by trained personnel in a specialized, HF-rated pressure reactor (e.g., a Hastelloy autoclave) within a dedicated fume hood.

Materials:

-

1-(Trichloromethoxy)-3-(trifluoromethyl)benzene

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl₅) (optional, as a catalyst)

Equipment:

-

HF-rated pressure reactor (autoclave) with a stirrer, pressure gauge, and thermocouple

-

HF handling and scrubbing system

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and passivated according to the manufacturer's instructions for use with HF.

-

Charging the Reactor: In a dry, inert atmosphere, charge the autoclave with 1-(trichloromethoxy)-3-(trifluoromethyl)benzene. If using a catalyst, add a catalytic amount of SbCl₅ (e.g., 2-5 mol%).

-

Cooling and HF Addition: Cool the sealed reactor to a low temperature (e.g., -20 °C to 0 °C) and carefully condense the required amount of anhydrous HF into the reactor.

-

Reaction: Gradually heat the reactor to the desired reaction temperature (e.g., 80-120 °C). The reaction will generate pressure. Monitor the temperature and pressure closely. The reaction is typically run for several hours.

-

Monitoring and Completion: The reaction can be monitored by analyzing the vapor phase for the evolution of HCl. The reaction is complete when HCl evolution ceases.

-

Work-up:

-

Cool the reactor to a safe temperature.

-

Carefully vent the excess HF and HCl gas through a caustic scrubber.

-

The crude product is then carefully removed from the reactor.

-

Wash the crude product with ice-water, followed by a dilute aqueous solution of sodium bicarbonate, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and purify the product by distillation.

-

Further Synthetic Elaboration towards Liquid Crystals

The resulting 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is a versatile building block. The trifluoromethyl group is a deactivating meta-director for electrophilic aromatic substitution, while the trifluoromethoxy group is also deactivating but can direct to the ortho and para positions.[5] This allows for selective functionalization of the aromatic ring to build more complex liquid crystal structures. For instance, a halogen can be introduced onto the ring, which can then be used in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to link to other mesogenic units.

Caption: Proposed pathway to a liquid crystal core structure.

Conclusion

While not a direct component of liquid crystal mixtures, 1-(trichloromethoxy)-3-(trifluoromethyl)benzene stands out as a critical and cost-effective intermediate for accessing the synthetically valuable 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene. The protocols detailed herein provide a robust framework for the synthesis and subsequent fluorination of this precursor. The resulting difluorinated benzene derivative is a highly promising platform for the design and synthesis of next-generation liquid crystals with tailored dielectric and mesomorphic properties, catering to the ever-increasing demands of the display and photonics industries.

References

- Benchchem. (n.d.). (Trichloromethoxy)benzene|C7H5Cl3O|For Research.

- Guidechem. (n.d.). What are the background, preparation, and applications of (Trifluoromethoxy)benzene?.

- Patsnap. (n.d.). Preparation method of (trifluoromethoxy)benzene compound.

- Cheméco. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3).

-

Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

- PrepChem. (n.d.). Synthesis of trifluoromethoxybenzene.

- PrepChem. (n.d.). Synthesis of 1-Chloromethoxy-3-trifluoromethylbenzene.

- Sigma-Aldrich. (n.d.). 1-(Chloromethyl)-3-(trifluoromethoxy)benzene.

- ResearchGate. (n.d.). Fluorination of aryl trichloromethyl ethers. [Diagram].

- National Center for Biotechnology Information. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central.

- Google Patents. (n.d.). EP0860416A1 - Method of making trichloromethoxybenzene.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-. In NIST Chemistry WebBook.

- ResearchGate. (2026, January 2). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Google Patents. (n.d.). US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.

- BLDpharm. (n.d.). 705-29-3|1-(Chloromethyl)-3-(trifluoromethyl)benzene.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-(trifluoromethyl)-. In NIST Chemistry WebBook.

-

Sheppard, W. A. (1964). α-Fluorinated Ethers. I. Aryl Fluoroalkyl Ethers. The Journal of Organic Chemistry, 29(1), 1–11. [Link]

- Ottokemi. (n.d.). 3-(Trifluoromethyl)phenol, 99%.

- Fluoromart. (n.d.). 98-17-9 | 3-Trifluoromethylphenol.

- Google Patents. (n.d.). US5773668A - Method of making trichloromethoxybenzene.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenol 99%.

- National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)phenol. In PubChem Compound Database.

- LibreTexts Chemistry. (2023, January 22). Substitution Reactions of Benzene Derivatives.

- LibreTexts Chemistry. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives.

- MDPI. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in Reactions with 1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(trichloromethoxy)-3-(trifluoromethyl)benzene. This guide is designed to provide in-depth troubleshooting assistance for common catalyst deactivation issues encountered during reactions with this versatile but challenging substrate. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and efficiency of your synthetic endeavors.

Introduction: The Challenge of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene in Catalysis

1-(trichloromethoxy)-3-(trifluoromethyl)benzene is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl and trichloromethoxy substituents. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the trichloromethoxy group can serve as a precursor to other functional groups.[1] However, the very nature of the trichloromethoxy group presents a significant challenge in catalysis. Under certain reaction conditions, it can be a source of chloride ions, which are notorious for poisoning a wide range of catalysts, particularly Lewis acids and palladium-based cross-coupling catalysts.[2][3]

This guide will address the most common deactivation scenarios in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols to resolve these issues.

Section 1: Lewis Acid-Catalyzed Reactions (e.g., Friedel-Crafts Acylation and Alkylation)

Lewis acids are frequently employed to activate 1-(trichloromethoxy)-3-(trifluoromethyl)benzene for electrophilic aromatic substitution reactions. However, their efficacy can be severely hampered by deactivation.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction with 1-(trichloromethoxy)-3-(trifluoromethyl)benzene is sluggish or has completely stalled. What are the likely causes?

A1: A stalled Friedel-Crafts reaction is a common issue when working with chlorinated substrates. The primary culprit is often the deactivation of the Lewis acid catalyst.[4] Several factors can contribute to this:

-

Chloride Poisoning: The trichloromethoxy group can slowly release chloride ions under the reaction conditions, which can coordinate to the Lewis acid center, forming less active or inactive complexes.[3] This is a form of chemical poisoning.[2]

-

Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Trace amounts of water in your solvent or reagents will hydrolyze the catalyst, rendering it inactive.[5]

-

Product Inhibition: The reaction product itself can sometimes act as a Lewis base and coordinate to the catalyst, leading to product inhibition and a decrease in the effective catalyst concentration.

Q2: How can I confirm that my Lewis acid catalyst has been deactivated by chloride poisoning?

A2: Diagnosing chloride poisoning can be achieved through a combination of observational and analytical methods:

-

Visual Observation: While not definitive, a change in the color or consistency of the reaction mixture, such as the formation of insoluble precipitates, can indicate catalyst decomposition.

-

Reaction Monitoring: A sharp decline in the reaction rate, as monitored by techniques like TLC, GC, or HPLC, is a strong indicator of catalyst deactivation.

-

Catalyst Characterization: For a more definitive diagnosis, the spent catalyst can be isolated (if heterogeneous) and analyzed using surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) can detect the presence of chloride on the catalyst surface.[6] Temperature-Programmed Desorption (TPD) can also provide insights into the strength of adsorbent-catalyst interactions.[6]

Troubleshooting Guide: Revitalizing Your Lewis Acid-Catalyzed Reaction

If you suspect Lewis acid deactivation, follow these steps to troubleshoot and revive your reaction.

-

Ensure Anhydrous Conditions:

-

Thoroughly dry all glassware in an oven (e.g., 120 °C) overnight and cool under a stream of dry nitrogen or argon.

-

Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves.

-

Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere to prevent exposure to moisture.[5]

-

-

Reagent Purity:

-

Use high-purity 1-(trichloromethoxy)-3-(trifluoromethyl)benzene. Consider purifying the starting material by distillation or chromatography if impurities are suspected.

-

-

Consider a More Robust Lewis Acid: If using a highly moisture-sensitive catalyst like AlCl₃, consider switching to a more water-tolerant option, such as Sc(OTf)₃ or Yb(OTf)₃, although their activity might be lower.

-

Optimize Catalyst Loading: While stoichiometric amounts of Lewis acids are common in Friedel-Crafts reactions, it may be beneficial to use a slight excess to compensate for any minor deactivation. However, be mindful that excess catalyst can lead to side reactions.

If a reaction has stalled due to suspected chloride poisoning, it is sometimes possible to reactivate the catalyst in situ or to add a fresh batch of catalyst.

-

Cool the reaction mixture to a safe temperature (e.g., 0 °C).

-

Under a strong inert atmosphere , carefully add an additional portion of the Lewis acid catalyst.

-

Slowly warm the reaction back to the desired temperature and continue monitoring its progress.

Experimental Protocol: Regeneration of a Solid Lewis Acid Catalyst

For heterogeneous Lewis acid catalysts that have been deactivated, an ex-situ regeneration may be possible.

-

Catalyst Recovery: Filter the catalyst from the reaction mixture under an inert atmosphere.

-

Washing: Wash the catalyst with a dry, non-coordinating solvent (e.g., hexane) to remove adsorbed organic species.

-

Thermal Treatment:

-

Place the washed and dried catalyst in a tube furnace.

-

Heat the catalyst under a flow of dry, inert gas (e.g., nitrogen or argon) to a temperature sufficient to desorb volatile poisons without causing thermal degradation of the catalyst. The optimal temperature will depend on the specific catalyst and should be determined empirically, starting with a modest temperature (e.g., 150-200 °C).

-

Table 1: Common Lewis Acids and their Susceptibility to Deactivation

| Lewis Acid | Susceptibility to Moisture | Susceptibility to Chloride Poisoning | Notes |

| AlCl₃ | Very High | High | Highly active but requires stringent anhydrous conditions.[5] |

| FeCl₃ | High | Moderate | A common and cost-effective alternative to AlCl₃. |

| BF₃·OEt₂ | Moderate | Moderate | Easier to handle than gaseous BF₃. |

| Sc(OTf)₃ | Low | Low | Water-tolerant and often recyclable, but more expensive. |

| Yb(OTf)₃ | Low | Low | Similar to Sc(OTf)₃, effective in various solvents. |

Diagram 1: Deactivation of a Lewis Acid by Chloride Poisoning

Caption: Troubleshooting workflow for low conversion in a palladium-catalyzed cross-coupling reaction.

Section 3: Characterization of Deactivated Catalysts

Understanding the cause of catalyst deactivation is crucial for developing a robust and reliable process. Several analytical techniques can provide valuable insights.

Table 2: Analytical Techniques for Catalyst Characterization

| Technique | Information Provided | Relevance to Deactivation Analysis |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Can identify catalyst poisons (e.g., Cl) on the surface and determine the oxidation state of the metal (e.g., Pd(0) vs. Pd(II)). [6][7] |

| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion of metal nanoparticles. | Visualizes sintering or agglomeration of metal particles. |

| Temperature-Programmed Desorption (TPD) | Strength and nature of adsorbed species on the catalyst surface. | Helps to understand the interaction of poisons with active sites. [8] |

| Temperature-Programmed Reduction/Oxidation (TPR/TPO) | Reducibility and oxidation states of the catalyst. | Useful for characterizing the state of the catalyst before and after reaction and for developing regeneration protocols. [8] |

| Brunauer-Emmett-Teller (BET) Surface Area Analysis | Surface area and pore size distribution of heterogeneous catalysts. | A decrease in surface area can indicate fouling or sintering. [6] |

| Inductively Coupled Plasma (ICP) Spectroscopy | Elemental composition of the bulk material. | Can quantify the amount of metal leached into the reaction solution. |

References

- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Bromobenzoyl Chloride.

- Kfoury, J., & Oláh, J. (2024). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing.

- Applied Catalysts. (2024).

- NPTEL. (n.d.).

- Patsnap Eureka. (2025). Lewis Acid Stability in Extreme Reaction Conditions.

- Alonso, D. M., & Bond, J. Q. (2019).

- Li, Y., et al. (2024). On the Deactivation and Regeneration of Metallosilicate Catalyst for Ethanol to Butadiene: A Comparative Study for Lewis Acid. Industrial & Engineering Chemistry Research.

- Kfoury, J., & Oláh, J. (2024). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing.

- Ordoñez, S., et al. (2025). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts.

- Longdom Publishing. (2024).

- Google Patents. (1972).

- MDPI. (2024).

- ResearchGate. (2025).

- AZoM. (2015).

- MDPI. (2019).

- MDPI. (2023).

- OUCI. (n.d.).

- Journal of Materials Chemistry A (RSC Publishing). (n.d.). Manganese-based catalysts for the catalytic oxidation of chlorinated volatile organic compounds (CVOCs)

- Academia.edu. (n.d.). The synthesis and regeneration of palladium catalysts with the use of supercritical carbon dioxide.

- DCL Inc. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (2021).

- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.

- PMC. (n.d.).

- Wikipedia. (n.d.).

- Gumerov, F., et al. (2009). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid.

- Chemical Communications (RSC Publishing). (2025).

- Ray, N., et al. (n.d.). DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine. SciSpace.

- ResearchGate. (2025). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase.

- Benchchem. (n.d.).

- Matmatch. (2024).

- PMC. (n.d.).

- AmmoniaKnowHow. (n.d.).

- Bartholomew, C. H. (n.d.).

- RevisionDojo. (2025).

- Macmillan Group - Princeton University. (2011).

- MDPI. (2019).

- Wang, H., & Jui, N. T. (2018). Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes. Journal of the American Chemical Society.

- Slideshare. (n.d.).

- Chemical Engineering Guy. (2015). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. [Video]. YouTube.

- PMC. (2025).

- Chemical Science (RSC Publishing). (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.

- Journal of the American Chemical Society. (2015).

- PubMed - NIH. (2018).

- MDPI. (2026).

- E3S Web of Conferences. (n.d.).

- Beilstein Journals. (2013).

- Chemical Science (RSC Publishing). (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]

- 7. mdpi.com [mdpi.com]

- 8. azom.com [azom.com]

Validation & Comparative

A Researcher's Guide to Trifluoromethoxylation: A Comparative Analysis of Modern Reagents vs. Classical Precursors

The trifluoromethoxy (-OCF₃) group has become a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Its unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1] However, the direct and efficient installation of this prized functional group remains a significant synthetic challenge.[1][2]

This guide provides an in-depth comparison of contemporary trifluoromethoxylation reagents against classical synthesis strategies, exemplified by the conversion of precursors like 1-(trichloromethoxy)-3-(trifluoromethyl)benzene. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach to empower researchers in selecting the optimal method for their specific application.

Mechanistic Overview: The Three Pathways to Trifluoromethoxylation

The introduction of the -OCF₃ group can be broadly categorized into three distinct mechanistic pathways: the classical two-step halogen exchange (Halex) reaction, and the more modern, direct electrophilic, nucleophilic, and radical approaches.

Figure 1: Overview of Trifluoromethoxylation Strategies.

The Classical Approach: Chlorine-Fluorine Exchange

Historically, the synthesis of aryl trifluoromethyl ethers was dominated by a two-step process pioneered by Yagupolskii.[1][3][4] This method involves the initial formation of an aryl trichloromethyl ether, such as 1-(trichloromethoxy)-3-(trifluoromethyl)benzene , followed by a halogen exchange (Halex) reaction.

Precursor: 1-(trichloromethoxy)-3-(trifluoromethyl)benzene

-

CAS Number: 16766-90-8[5]

-

Structure: An aryl trichloromethyl ether, typically synthesized from the corresponding phenol or anisole derivative through chlorination.[1][3]

-

Role: It is not a direct trifluoromethoxylation reagent but rather a stable intermediate. It serves as the substrate for the subsequent, harsh fluorination step.[6]

The conversion of the -OCCl₃ group to the target -OCF₃ group is typically achieved using aggressive fluorinating agents like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).[1][4]

Advantages:

-

Utilizes inexpensive and readily available bulk chemicals for the fluorination step.

-

Well-established for certain classes of electron-deficient aromatic systems.

Limitations:

-

Harsh Reaction Conditions: Requires high temperatures (often >150 °C) and specialized pressure vessels (e.g., Hastelloy-lined autoclaves).[1][3][4]

-

Poor Functional Group Tolerance: The aggressive reagents (SbF₃, HF) are incompatible with many common functional groups, limiting the substrate scope significantly.[1][4]

-

Safety Hazards: Both SbF₃ and anhydrous HF are highly toxic and corrosive, requiring specialized handling procedures and equipment.[7][8][9]

-

Multi-step Synthesis: The need to first prepare and isolate the trichloromethyl ether intermediate reduces overall efficiency.[1]

Modern Direct Trifluoromethoxylation Reagents

The limitations of the classical Halex method spurred the development of "shelf-stable" reagents capable of directly installing the -OCF₃ group under milder conditions. These modern reagents offer greater functional group tolerance and operational simplicity, revolutionizing access to trifluoromethoxylated compounds.

Electrophilic Reagents

These reagents act as sources of an electrophilic trifluoromethoxy equivalent, reacting with a wide range of carbon- and heteroatom-centered nucleophiles.

-

Togni Reagents (e.g., Togni Reagent II): These are hypervalent iodine(III)-CF₃ compounds. Togni Reagent II is a bench-stable, crystalline solid that has become one of the most versatile and widely used reagents for the trifluoromethylation of phenols, alcohols, thiols, and other nucleophiles.[10][11][12] It often provides high yields under mild conditions, sometimes requiring a catalyst like Zn(NTf₂)₂ for less reactive substrates.[11]

-

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are highly powerful electrophilic trifluoromethylating agents, capable of reacting with a broad array of nucleophiles.[13][14][15] Newer generations, like Umemoto Reagent IV, exhibit even greater reactivity due to electronic modifications on the dibenzothiophene core.[13][16]

Nucleophilic Reagents and Precursors

This class of reagents generates or transfers a trifluoromethoxide anion (CF₃O⁻) to an electrophilic substrate.

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent): TMSCF₃ is a stable, volatile liquid that serves as a robust precursor to the CF₃⁻ anion upon activation with a nucleophilic initiator, typically a fluoride source like TBAF.[17][18] For O-trifluoromethylation, it is used under oxidative conditions, often mediated by a silver salt in the presence of an oxidant like Selectfluor.[1] This method provides a valuable alternative to electrophilic pathways.

-

Modern Solid Reagents: To overcome the handling challenges of gaseous or highly volatile reagents, several stable, solid OCF₃ sources have been developed. These include N-trifluoromethoxyphthalimide (Phth-OCF₃) and various pyridinium trifluoromethoxide salts, which can release the trifluoromethoxide anion under mild, base-mediated conditions for SN2-type reactions.

Radical Reagents

Recent advances in photoredox catalysis have enabled the generation of the trifluoromethyl radical (•OCF₃) under exceptionally mild conditions, allowing for direct C-H trifluoromethoxylation of (hetero)arenes.[2] Reagents for this approach include bespoke pyridinium N-oxides and even simple precursors like trifluoromethyl iodide in the presence of a suitable photocatalyst.[1]

Comparative Performance Analysis

| Feature | Classical Halex (via Ar-OCCl₃) | Togni Reagents | Umemoto Reagents | TMSCF₃ (Oxidative) | Radical (Photoredox) |

| Mechanism | Halogen Exchange | Electrophilic | Electrophilic | Nucleophilic (Oxidative) | Radical |

| Reagent Form | Precursor Substrate | Crystalline Solid | Crystalline Solid | Volatile Liquid | Varies (often solid) |

| Handling | Substrate is stable; fluorinating agents (SbF₃, HF) are highly hazardous.[7][9] | Bench-stable, easy to handle.[10] | Bench-stable, easy to handle.[15] | Volatile, requires careful handling. | Generally stable solids. |

| Conditions | High temp (>150°C), pressure.[3] | Mild (RT to moderate heat).[11] | Mild to moderate heat.[13] | Mild (RT).[1] | Mild (RT, visible light).[1] |

| Substrate Scope | Limited, mainly robust arenes.[1] | Broad: phenols, alcohols, thiols, C-nucleophiles.[10][11] | Very broad, highly reactive.[13][14] | Alcohols, aryl boronic acids, aryl stannanes.[1][19][20] | (Hetero)arenes via C-H activation.[2][21] |

| Functional Group Tolerance | Very Poor.[4] | Good to Excellent.[11] | Good.[22] | Good.[1] | Excellent.[21] |

| Key Advantage | Low-cost fluorinating agents. | High versatility, reliability. | High reactivity. | Access via nucleophilic pathway. | Late-stage C-H functionalization. |

| Key Limitation | Harshness, safety, poor scope. | Cost. | Can be overly reactive. | Requires stoichiometric oxidants. | Substrate-dependent regioselectivity. |

Experimental Protocols

The choice of protocol is dictated by the desired transformation and available starting materials. Below are representative procedures for the classical Halex method and a modern electrophilic approach.

Protocol 1: Classical Fluorination of an Aryl Trichloromethyl Ether

This protocol is a generalized procedure based on the principles of the Yagupolskii and Feiring methods.[1][3][4]

Figure 2: Workflow for Classical Halogen Exchange.

Methodology:

-

Vessel Preparation: A high-pressure autoclave (e.g., Hastelloy C) is charged with 1-(trichloromethoxy)-3-(trifluoromethyl)benzene (1.0 equiv).

-

Reagent Addition: Under an inert atmosphere and with extreme caution, antimony trifluoride (SbF₃, ~3-4 equiv) and a catalytic amount of antimony pentachloride (SbCl₅, ~0.1 equiv) are added.[4] Alternatively, the vessel is cooled and charged with anhydrous hydrogen fluoride (HF).[3]

-